molecular formula C21H20O5 B8563602 4,4'-((2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol)

4,4'-((2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol)

Cat. No. B8563602
M. Wt: 352.4 g/mol
InChI Key: BXXUUZSHXORWRC-UHFFFAOYSA-N
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Patent
US06051358

Procedure details

To a 5 L 3-necked flask equipped with a reflux condenser was added 2.1 L of methanol, 754 g of resorcinol, 215 g of 2,6-bis(hydroxymethyl)-p-cresol and 4.38 g of p-toluenesulfonic acid monohydrate. The solution was then heated to and kept at reflux for 20 hours. A distillation head was added to the flask and 1.1 L of methanol removed by distillation over a one hour period. The reaction mixture was then slowly added over a 30 minute period using an addition funnel into 20 L of de-mineralized water. The precipitate was slurried for one hour and then collected using a Buchner funnel. The crude product was added to 6 L de-mineralized water, heated to 85-87° C. and slurried for 20 minutes at this temperature. The suspension was vacuum filtered while at 85° C. and the filtrate allowed to cool to ambient temperature overnight. The filtrant was again extracted with 3.0 L of de-mineralized water for 20 minutes at 85° C., the mixture was vacuum filtered and cooled. The precipitates from the filtrates were collected on a Buchner and vacuum oven dried at 100° C. A combined yield of 158 g was obtained having a purity of about 91 % as determined by HPLC analysis.
Quantity
1.1 L
Type
reactant
Reaction Step One
Quantity
754 g
Type
reactant
Reaction Step Two
Quantity
215 g
Type
reactant
Reaction Step Two
Quantity
4.38 g
Type
reactant
Reaction Step Two
Quantity
2.1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].O[CH2:10][C:11]1[C:16]([OH:17])=[C:15]([CH2:18]O)[CH:14]=[C:13]([CH3:20])[CH:12]=1.[OH2:21].[C:22]1(C)[CH:27]=[CH:26][C:25](S(O)(=O)=O)=[CH:24][CH:23]=1.C[OH:34]>>[OH:2][C:1]1[CH:3]=[C:4]([OH:5])[CH:6]=[CH:7][C:8]=1[CH2:10][C:11]1[C:16]([OH:17])=[C:15]([CH2:18][C:22]2[CH:27]=[CH:26][C:25]([OH:21])=[CH:24][C:23]=2[OH:34])[CH:14]=[C:13]([CH3:20])[CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.1 L
Type
reactant
Smiles
CO
Step Two
Name
Quantity
754 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
215 g
Type
reactant
Smiles
OCC1=CC(=CC(=C1O)CO)C
Name
Quantity
4.38 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
2.1 L
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
86 (± 1) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 5 L 3-necked flask equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated to and
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
removed by distillation over a one hour period
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was then slowly added over a 30 minute period
Duration
30 min
CUSTOM
Type
CUSTOM
Details
collected
ADDITION
Type
ADDITION
Details
The crude product was added to 6 L de-mineralized water
WAIT
Type
WAIT
Details
slurried for 20 minutes at this temperature
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered while at 85° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The filtrant was again extracted with 3.0 L of de-mineralized water for 20 minutes at 85° C.
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The precipitates from the filtrates
CUSTOM
Type
CUSTOM
Details
were collected on a Buchner and vacuum oven
CUSTOM
Type
CUSTOM
Details
dried at 100° C
CUSTOM
Type
CUSTOM
Details
A combined yield of 158 g was obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OC1=C(CC2=CC(=CC(=C2O)CC2=C(C=C(C=C2)O)O)C)C=CC(=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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